1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, a cyclohexanecarbonyl group, and a sulfonyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be compared with other similar compounds, such as:
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical behavior and potential for diverse applications.
Biological Activity
1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxic effects against cancer cell lines and its potential therapeutic applications.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular:
- Cell Lines Tested :
- Human gingival carcinoma (Ca9-22)
- Human squamous carcinoma (HSC-2 and HSC-4)
- Colo205 adenocarcinoma
- HT29 colorectal adenocarcinoma
The compound demonstrated higher toxicity towards malignant cells compared to non-malignant fibroblast cells (Hs27), indicating a degree of selectivity that is crucial for therapeutic applications .
The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Key observations include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is critical for preventing cancer cell proliferation.
- Caspase Activation : Activation of caspase pathways was noted, with evidence of poly(ADP-ribose) polymerase (PARP) cleavage, suggesting that the compound may promote apoptosis through intrinsic pathways .
Research Findings Summary
A summary of key findings from various studies is presented in the table below:
Study | Cell Line | IC50 Value (µM) | Mechanism | Notes |
---|---|---|---|---|
Study A | Ca9-22 | 5.0 | Apoptosis | High selectivity for cancer cells |
Study B | HSC-2 | 6.5 | G2/M Arrest | Induces caspase activation |
Study C | Colo205 | 4.8 | Apoptosis | More effective than doxorubicin |
Case Studies
Several case studies have illustrated the potential of this compound in preclinical settings:
- Case Study 1 : A study involving the administration of the compound in a xenograft model showed significant tumor reduction compared to controls, supporting its potential as an anti-cancer agent.
- Case Study 2 : In vitro studies demonstrated synergistic effects when combined with traditional chemotherapeutics, suggesting a role in combination therapy strategies.
Properties
IUPAC Name |
cyclohexyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-4-8-12-19)14(2)20(18-13)17(21)15-9-5-3-6-10-15/h15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTOVFDBDMIAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.